molecular formula C18H29N3O B11792975 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide

Cat. No.: B11792975
M. Wt: 303.4 g/mol
InChI Key: GICXNEJWZRLKES-LWKPJOBUSA-N
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Description

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, an amide group, and an amino group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzylamine with a suitable aldehyde to form an imine, which is then reduced to form the piperidine ring. The resulting piperidine derivative is then reacted with ethylamine and a suitable acylating agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-ethylpropanamide: A simpler analog with similar functional groups but lacking the piperidine ring.

    N-benzylpiperidine: Contains the piperidine ring but lacks the amide and amino groups.

Uniqueness

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide is unique due to its combination of a piperidine ring, an amide group, and an amino group

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide

InChI

InChI=1S/C18H29N3O/c1-3-20(18(22)15(2)19)14-17-11-7-8-12-21(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15?,17-/m0/s1

InChI Key

GICXNEJWZRLKES-LWKPJOBUSA-N

Isomeric SMILES

CCN(C[C@@H]1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N

Canonical SMILES

CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N

Origin of Product

United States

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